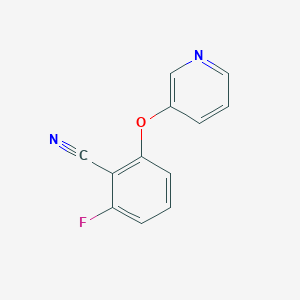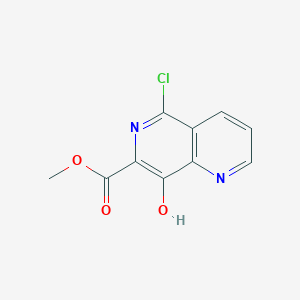
6-(Tetrahydropyranyloxy)tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound with a complex structure that includes a naphthalene ring system fused with an oxane (tetrahydropyran) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of a naphthalene derivative with an oxane derivative under specific conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable naphthalene precursor to form the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxane moiety can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-(tetrahydro-2H-pyran-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one
- 6-(oxan-2-yloxy)hexyl benzoate
- Mangiferin
Uniqueness
6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
6-(oxan-2-yloxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H18O3/c16-14-5-3-4-11-10-12(7-8-13(11)14)18-15-6-1-2-9-17-15/h7-8,10,15H,1-6,9H2 |
InChIキー |
XGTMNIIGLMBWOL-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)C(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



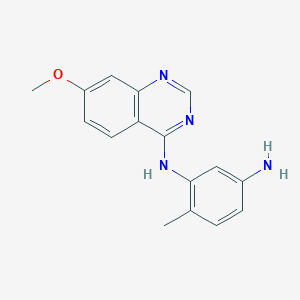
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
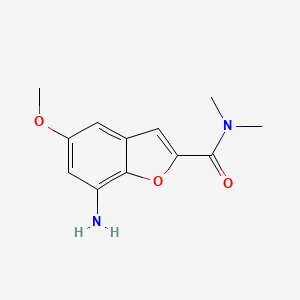

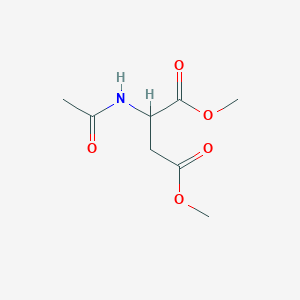
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
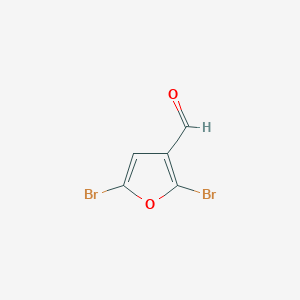
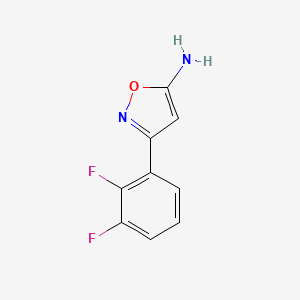
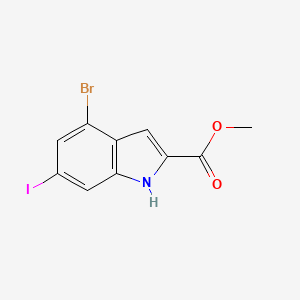
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
